L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-
Overview
Description
L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- is a derivative of the amino acid L-alanine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- typically involves the protection of the amino group of L-alanine with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: It can participate in peptide bond formation through reactions with other amino acids or peptide fragments in the presence of coupling reagents like HBTU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Major Products
Deprotection: L-Alanine.
Coupling: Peptides or peptide fragments with the Fmoc group removed.
Scientific Research Applications
L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The primary mechanism of action of L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of L-alanine from unwanted reactions during the synthesis process. This protection is crucial for the stepwise assembly of peptides, ensuring that only the desired peptide bonds are formed .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-phenylalanine: Similar to Fmoc-L-alanine but with a phenyl group instead of a methyl group.
Fmoc-L-valine: Contains a valine residue instead of alanine.
Fmoc-L-leucine: Contains a leucine residue instead of alanine.
Uniqueness
L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- is unique due to its specific structure, which provides a balance between steric hindrance and reactivity. This makes it particularly useful in the synthesis of peptides where precise control over the reaction conditions is required .
Properties
IUPAC Name |
(2S)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c19-16(17(21)22)9-20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZVCGIEHSZCNU-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473883 | |
Record name | 3-[(9H-fluoren-9-ylmethoxy) carbonyl]amino-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158860-18-5 | |
Record name | 3-[(9H-fluoren-9-ylmethoxy) carbonyl]amino-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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